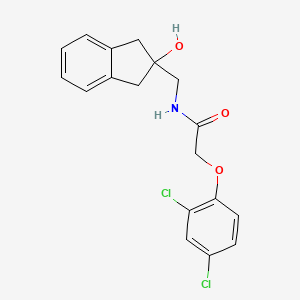

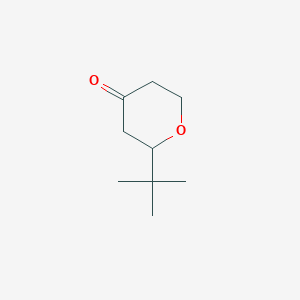

2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one” is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 . It is used in research and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of “this compound” involves a reaction with tris-(dibenzylideneacetone)dipalladium(0), caesium carbonate, and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene in toluene at 100 - 135℃ for 2 hours under microwave irradiation in an inert atmosphere .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H16O2 .Chemical Reactions Analysis

The chemical reactions involving “this compound” include a reaction with methyl 2-bromonicotinate in the presence of Pd2(dba)3, xantphos, and Cs2CO3 .Scientific Research Applications

NMR Spectroscopy Studies

- The 1H and 13C NMR spectra of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates and disubstituted 2-methoxy-5,6-dihydro-2H-pyrans were analyzed to understand their conformational behavior (Chmielewski et al., 1982).

Synthesis Methods

- 2-Amino-4H-pyrans, including derivatives with tert-butyl groups, were synthesized through a one-pot method, demonstrating their importance in biological activities and as intermediates in organic synthesis (Zonouzi et al., 2006).

Pharmaceutical Applications

- A tert-butyl derivative was used in the synthesis of statins, demonstrating a key platform for developing these significant cholesterol-lowering drugs (Časar & Košmrlj, 2009).

Chemical Reactivity and Transformations

- Research on the reactivity of tert-butyl 2H-pyran derivatives in fullerene cage skeletons provided insights into the formation of complex organic structures (Yang et al., 2010).

Photochemical Properties

- The photochemistry of 2,2-Di-tert-butyl derivatives of 2H-pyran was studied, revealing their potential in materials science, specifically in fluorescent applications (Kilickiran et al., 2001).

Electrophilic Additions and Reactions

- Research on the reactions of tert-butyl 2H-pyran derivatives with electrophiles provided insights into their high regio- and stereoselectivity, relevant for synthetic chemistry (Anselmi et al., 1977).

Optical and Thermal Properties

- The optical and thermal properties of tert-butyl 2H-pyran derivatives were investigated, showing potential for applications in organic light-emitting diodes and nonlinear optics (Zarins et al., 2012).

Properties

IUPAC Name |

2-tert-butyloxan-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,3)8-6-7(10)4-5-11-8/h8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUVQKXIDSHNNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=O)CCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2567155.png)

![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2567157.png)

![N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2567159.png)

![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2567163.png)

![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2567164.png)

![3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2567168.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2567173.png)

![1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine](/img/structure/B2567174.png)

![N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2567176.png)